2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)hydrazinecarbothioamide

Anticancer Metallodrug Leukemia

2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)hydrazinecarbothioamide (CAS 13545-08-9) is a heterocyclic thiosemicarbazone derivative formed by the condensation of 5-formyluracil with thiosemicarbazide. The compound integrates a uracil nucleobase scaffold with a hydrazinecarbothioamide side chain, endowing it with multiple acidic NH groups whose deprotonation states are pH-dependent.

Molecular Formula C6H7N5O2S
Molecular Weight 213.22 g/mol
CAS No. 13545-08-9
Cat. No. B13094420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)hydrazinecarbothioamide
CAS13545-08-9
Molecular FormulaC6H7N5O2S
Molecular Weight213.22 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)C=NNC(=S)N
InChIInChI=1S/C6H7N5O2S/c7-5(14)11-9-2-3-1-8-6(13)10-4(3)12/h1-2H,(H3,7,11,14)(H2,8,10,12,13)/b9-2+
InChIKeySAJSMDMJVNZIJR-XNWCZRBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)hydrazinecarbothioamide (CAS 13545-08-9): Structural Classification and Core Characteristics


2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)hydrazinecarbothioamide (CAS 13545-08-9) is a heterocyclic thiosemicarbazone derivative formed by the condensation of 5-formyluracil with thiosemicarbazide [1]. The compound integrates a uracil nucleobase scaffold with a hydrazinecarbothioamide side chain, endowing it with multiple acidic NH groups whose deprotonation states are pH-dependent [1]. Crystallographic characterization of this ligand (commonly designated H₃ut in the primary literature) confirms its capacity to function as an SNO terdentate chelator toward transition metal ions [2]. This structural duality—combining a biologically recognized pyrimidine-dione core with a metal-chelating thiosemicarbazone arm—distinguishes it from simpler thiosemicarbazones and uracil derivatives that lack this integrated architecture.

Scaffold type Uracil-thiosemicarbazone hybrid ligand for metal coordination studies
Coordination mode SNO terdentate chelator with pH-dependent donor groups
Research context Bioinorganic probe; Cu(II) complexation required for reported cell-model response

Why Generic Substitution of CAS 13545-08-9 Fails: Metal-Dependent Biological Activity and Structural Determinants


Procurement decisions involving 5-formyluracil thiosemicarbazone cannot assume functional equivalence with other thiosemicarbazones, uracil derivatives, or even among its own metal complexes. Direct comparative in vitro evidence on human leukemic cell lines (K562, CEM, U937) demonstrates that the biological outcome—ranging from significant growth inhibition to complete inactivity—is dictated by the specific metal ion coordinated [1][2]. The free ligand H₃ut itself and its N-methylated derivatives show negligible antiproliferative activity when tested alone, while copper(II) complexes of the identical ligand scaffold inhibit proliferation and induce apoptosis [2]. Furthermore, within the Cu(II) series, counterion identity (chloride vs. nitrate) alters coordination geometry around the metal center, which may affect bioavailability and DNA interaction profiles [1]. These data establish that the compound's procurement value is inseparable from the intended metal complexation strategy; substituting this ligand for a generic thiosemicarbazone or an unmodified uracil would forfeit the cooperative uracil–thiosemicarbazone effect that underpins its reported biological activity [3].

Required Cu(II) complex of unsubstituted 5-formyluracil thiosemicarbazone
Risk if substituted Ni(II)/Co(III) complexes or N-methylated analogs may lack antiproliferative phenotype
Required SNO terdentate coordination with intact uracil carbonyl oxygen
Risk if substituted Generic ONS/NNS thiosemicarbazones shift donor environment; uracil recognition lost
Required Free terminal NH₂ group on thiosemicarbazone chain
Risk if substituted N-alkylation abolishes reported activity; SAR-sensitive pharmacophore

Quantitative Comparative Evidence for CAS 13545-08-9: Metal-Dependent Antiproliferative Potency and DNA Interaction Selectivity


Copper(II) Complexes of 5-Formyluracil Thiosemicarbazone Inhibit Leukemic Cell Proliferation Whereas Nickel(II) and Cobalt(III) Counterparts Are Inactive

In a direct head-to-head comparison conducted within a single study, three transition metal complexes of the identical 5-formyluracil thiosemicarbazone (H₃ut) ligand were tested in vitro against human leukemic cell lines K562 and CEM. The copper(II) complex demonstrated unequivocal cell growth inhibition, whereas the nickel(II) and cobalt(III) complexes, synthesized and crystallographically characterized under parallel conditions using the same ligand batch, showed low or negligible antiproliferative activity [1]. This constitutes a within-study, same-ligand, metal-variable comparison.

Cu vs. Ni/Co activity
Head-to-head
Cu(II) complex: active on K562/CEM; Ni(II)/Co(III): low activity in same assay
Metal identity dictates reported cell-model response
Within-study, same-ligand comparison
Anticancer Metallodrug Leukemia

N-Methylation of the Thiosemicarbazone Aminic Nitrogen Abolishes Antiproliferative Activity on U937 Leukemic Cells

Two N-substituted derivatives of 5-formyluracil thiosemicarbazone—monomethylated Me-H₃ut (1) and dimethylated Me₂-H₃ut (2)—and their corresponding Cu(II) complexes were synthesized and tested in parallel on the human leukemic cell line U937. Neither the free substituted ligands nor their Cu(II) complexes were able to inhibit cell proliferation significantly [1]. When cross-referenced against the unsubstituted parent H₃ut Cu(II) complex (which was active on K562 and CEM [2]), this N-methylation series reveals a critical structure–activity relationship (SAR): methylation at the terminal aminic nitrogen of the thiosemicarbazone chain abolishes the antiproliferative phenotype.

N‑methylation effect
Cross-study
N-mono/dimethyl Cu complexes: no significant inhibition on U937
Unsubstituted NH₂ essential for reported antiproliferative phenotype
SAR from parallel synthesis; direct U937 comparison not available
Anticancer Medicinal Chemistry Structure-Activity Relationship

5-Formyluracil Thiosemicarbazone Engages DNA via Electrostatic and Groove Binding, Not Intercalation — Differentiating It from Classical DNA Intercalators

Two complementary biochemical techniques—UV-Vis spectroscopic DNA titration and thermal denaturation (melting temperature, Tm) analysis—were employed to characterize the DNA interaction mode of Cu(II) complexes of 5-formyluracil thiosemicarbazone derivatives [1]. The results indicate that these compounds interact with calf thymus DNA through electrostatic and groove binding mechanisms, not via intercalation [1]. This binding mode is mechanistically distinct from classical DNA intercalators such as doxorubicin, which insert between base pairs and cause substantial Tm elevation. The groove/electrostatic binding profile suggests a different downstream biological consequence and potentially lower genotoxic risk compared with intercalating agents.

DNA binding mode
Class-level
Electrostatic/groove binding; no intercalation (UV-Vis, Tm)
Distinct from classical intercalators; supports mechanistic differentiation
Calf thymus DNA model
DNA Binding Biophysical Chemistry Drug Design

5-Formyluracil Thiosemicarbazone Acts as an SNO Terdentate Ligand: Coordination Geometry Differentiated from ONS and NNS Thiosemicarbazone Systems

Single-crystal X-ray diffraction of multiple Cu(II), Ni(II), and Co(III) complexes of 5-formyluracil thiosemicarbazone (H₃ut) consistently reveals that the ligand coordinates in the SNO terdentate mode, employing the thiosemicarbazone sulfur, the azomethine nitrogen, and the uracil carbonyl oxygen as donor atoms [1][2]. This SNO donor set is distinct from the ONS or NNS donor sets reported for salicylaldehyde- and pyridine-derived thiosemicarbazones, respectively. The uracil ring additionally provides remote oxygen atoms as potential secondary coordination sites, a feature absent in simpler aryl thiosemicarbazones [2]. The copper complexes adopt a square pyramidal geometry with the SNO ligand occupying the basal plane, while the nickel complex shows octahedral geometry and the cobalt complex achieves octahedral coordination via two terdentate ligand molecules [1].

SNO donor set
Class-level
S from thiosemicarbazone, azomethine N, uracil carbonyl O; square pyramidal Cu
Unique uracil-derived SNO subclass; non-interchangeable with ONS/NNS ligands
Confirmed by single-crystal XRD
Coordination Chemistry Crystallography Metallodrug Design

Structural Analogy to 5-Fluorouracil Establishes a Conceptual Baseline: Modified Uracil Scaffold with Thiosemicarbazone Extension May Circumvent 5-FU Resistance Mechanisms

The pyrimidine-2,4-dione core of 5-formyluracil thiosemicarbazone is the direct structural congener of the uracil nucleobase found in the clinical antimetabolite 5-fluorouracil (5-FU). Researchers have explicitly positioned H₃ut derivatives as 'modified uracil derivatives' with potential biological properties, noting that 5-FU exerts antitumor activity through incorporation into RNA (inhibiting RNA processing) and through thymidylate synthase inhibition by its metabolite F-dUMP [1]. However, the thiosemicarbazone extension at the 5-position of the uracil ring introduces a metal-chelating functionality absent in 5-FU. This structural divergence suggests that H₃ut-based agents operate through mechanisms distinct from antimetabolite pathway disruption, potentially circumventing the resistance mechanisms (e.g., thymidylate synthase overexpression, decreased activating enzymes) that limit 5-FU clinical efficacy.

5‑FU scaffold analogy
Class-level
Uracil core shared with 5‑FU; thiosemicarbazone arm enables metal-mediated mechanism
Conceptually distinct non-antimetabolite scaffold; no direct IC₅₀ comparison
Structural inference only
Antimetabolite Cancer Chemotherapy Drug Design

Terminal N-Substituent Variation Tunes Hydrophilic–Lipophilic Balance Without Altering the Core SNO Coordination Geometry

A systematic study of four 5-formyluracil thiosemicarbazone derivatives bearing ethyl, allyl, phenyl, and methylphenyl substituents on the terminal aminic nitrogen of the thiosemicarbazide chain revealed that, while these substituents modulate the hydrophilic–lipophilic character of the compounds (intended to enhance cellular absorption), they do not induce remarkable modifications of the copper coordination geometry for complexes with the same counterion [1]. This decoupling of pharmacokinetic tuning from coordination chemistry integrity is a practically useful feature for metallodrug optimization. The unsubstituted parent compound (CAS 13545-08-9) serves as the baseline scaffold from which these tuned derivatives are elaborated.

Substituent tunability
Supporting evidence
N-ethyl/allyl/phenyl substitution modulates lipophilicity; Cu geometry conserved
Parent scaffold serves as baseline for derivatization without disrupting SNO core
LogP not quantified; coordination confirmed by IR/XRD
Drug Delivery Physicochemical Properties Coordination Chemistry

Recommended Research and Industrial Application Scenarios for 2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)hydrazinecarbothioamide


Copper(II)-Based Anticancer Metallodrug Candidate Screening on Hematological Malignancies

The direct head-to-head evidence that Cu(II)–H₃ut complexes inhibit proliferation of K562 and CEM leukemic cells while Ni(II) and Co(III) congeners are inactive [1] positions this ligand as a candidate scaffold for copper-focused metallodrug discovery programs targeting hematological malignancies. Researchers screening metallodrug libraries against leukemia panels should prioritize the Cu(II) complex of the unsubstituted H₃ut ligand over its Ni or Co analogs, and over N-methylated derivatives which lack activity on U937 cells [2].

Non-Intercalative DNA-Targeted Agent Development

The demonstration that Cu(II)–H₃ut complexes bind calf thymus DNA through electrostatic and groove interactions without intercalation [1] supports their use in drug design programs that seek DNA-targeted agents with reduced genotoxic risk compared with classical intercalators. This application scenario is relevant for preclinical programs where intercalation-associated mutagenicity or cardiotoxicity (as observed with anthracyclines) must be minimized. The uracil scaffold may additionally confer tumor-cell recognition advantages through nucleobase transport pathways.

Coordination Chemistry Reference Standard for SNO Terdentate Thiosemicarbazone Ligands

The consistent SNO terdentate coordination mode confirmed across multiple crystal structures of Cu(II), Ni(II), and Co(III) complexes [1][2] establishes unsubstituted H₃ut as a well-characterized reference ligand for coordination chemistry laboratories. Its square pyramidal Cu(II) geometry, octahedral Ni(II) geometry, and bis-ligand octahedral Co(III) geometry provide benchmark structural data for comparative studies of thiosemicarbazone coordination behavior. Procurement of the analytically pure ligand is essential for laboratories requiring a structurally validated SNO-donor thiosemicarbazone standard.

Medicinal Chemistry Scaffold for Structure–Activity Relationship (SAR) Exploration

The SAR evidence that N-methylation at the terminal aminic nitrogen abolishes antiproliferative activity [1], while N-substitution with ethyl, allyl, phenyl, or methylphenyl groups preserves coordination geometry while modulating lipophilicity [2], positions the unsubstituted parent compound as the essential starting scaffold for SAR campaigns. Medicinal chemistry groups synthesizing focused libraries of uracil-derived thiosemicarbazones should procure CAS 13545-08-9 as the core building block and systematically explore substitutions at the terminal nitrogen to optimize pharmacokinetic properties without disrupting the bioactive SNO coordination environment.

Application
Selection Property
Validation Focus
Leukemic cell metallodrug screening
Metal-dependent antiproliferative response
Verify Cu(II) requirement; confirm inactivity of Ni/Co analogs
Non-intercalative DNA-binding agent design
Electrostatic/groove binding profile
Exclude intercalation via UV-Vis Tm assay; assess genotoxic risk
SNO terdentate coordination reference
Crystallographically validated SNO donor set
Confirm uracil O participation; compare geometry with ONS/NNS ligands
Thiosemicarbazone SAR scaffold
N-terminal substituent tunability
Retain SNO coordination after N-substitution; modulate lipophilicity
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